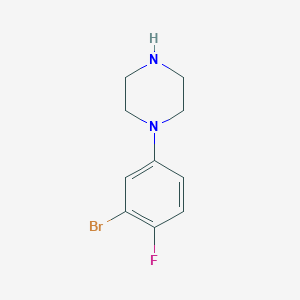

1-(3-Bromo-4-fluorophenyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrFN2 |

|---|---|

Molecular Weight |

259.12 g/mol |

IUPAC Name |

1-(3-bromo-4-fluorophenyl)piperazine |

InChI |

InChI=1S/C10H12BrFN2/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

InChI Key |

UYZCEVBXCIERBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 1 3 Bromo 4 Fluorophenyl Piperazine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-(3-bromo-4-fluorophenyl)piperazine reveals two primary disconnection approaches, both centered on the formation of the aryl-nitrogen bond. The most common strategy involves the disconnection of the C-N bond between the phenyl ring and the piperazine (B1678402) nitrogen. This leads to two key precursors: a suitably activated 3-bromo-4-fluorophenyl derivative and piperazine or a protected piperazine equivalent.

The choice of the 3-bromo-4-fluorophenyl precursor is critical and depends on the chosen synthetic strategy. Common precursors include:

1,2-Dibromo-4-fluorobenzene: This precursor can be used in reactions where one bromine atom is selectively replaced by the piperazine moiety.

3-Bromo-4-fluoronitrobenzene: The presence of the electron-withdrawing nitro group activates the phenyl ring for nucleophilic aromatic substitution.

1-Bromo-2,4-difluorobenzene: In this case, the highly activated fluorine atom is displaced by piperazine.

The other key precursor, piperazine, is a commercially available and relatively inexpensive starting material. However, in many synthetic schemes, a mono-protected piperazine, such as N-Boc-piperazine, is employed to prevent undesired double arylation.

Multi-step Synthetic Pathways

The synthesis of this compound is typically achieved through multi-step pathways that can be broadly categorized into two main strategies for the integration of the bromo- and fluorophenyl moiety with the piperazine ring.

Strategies for Bromo- and Fluorophenyl Moiety Integration

Two principal reactions are employed for the formation of the crucial aryl-nitrogen bond: the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.org It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would typically involve the reaction of a di-halogenated benzene (B151609), such as 1,2-dibromo-4-fluorobenzene, with piperazine. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr): This reaction is a viable alternative, particularly when the phenyl ring is activated by electron-withdrawing groups. chemistrysteps.comyoutube.com For instance, starting with 3-bromo-4-fluoronitrobenzene, the nitro group activates the ring towards nucleophilic attack by piperazine. The reaction typically proceeds by an addition-elimination mechanism, where the piperazine attacks the carbon bearing a leaving group (in this case, a fluorine or bromine atom), forming a Meisenheimer complex, which then collapses to the product with the expulsion of the leaving group. masterorganicchemistry.com

Approaches for Piperazine Ring Formation and Functionalization

In most synthetic routes to this compound, the pre-formed piperazine ring is introduced to the aryl moiety. As mentioned, the use of mono-protected piperazine, such as N-Boc-piperazine, is a common strategy to control the stoichiometry and prevent the formation of the bis-arylated byproduct. Following the coupling reaction, the protecting group can be readily removed under acidic conditions to yield the desired product.

Alternative, though less common, strategies could involve the construction of the piperazine ring onto a pre-functionalized aniline (B41778) derivative. However, for the synthesis of this specific compound, the direct coupling of piperazine or its protected form is the more prevalent approach.

Novel Synthetic Routes and Optimization Techniques

Research in the synthesis of arylpiperazines is continuously focused on developing more efficient, cost-effective, and environmentally friendly methods. Novel synthetic routes often focus on the development of more active and stable catalysts for the Buchwald-Hartwig amination, allowing the reaction to be performed under milder conditions and with lower catalyst loadings. nih.gov

Optimization of existing procedures is also a key area of investigation. This can involve screening different solvents, bases, and ligands to improve the yield and purity of the product. For instance, in a Buchwald-Hartwig reaction, the choice of base (e.g., sodium tert-butoxide, potassium carbonate) can significantly impact the reaction rate and outcome. scispace.com Similarly, for SNAr reactions, the reaction temperature and the choice of solvent are critical parameters that are often optimized to maximize the yield and minimize side reactions.

Structural Characterization and Analytical Research

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-(3-Bromo-4-fluorophenyl)piperazine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the piperazine (B1678402) ring.

Aromatic Region: The 3-bromo-4-fluorophenyl group would present a complex set of signals in the aromatic region (typically δ 6.5-8.0 ppm). The fluorine and bromine substituents influence the electron density of the ring, causing the protons to resonate at specific chemical shifts. The proton at C2 would likely appear as a doublet of doublets due to coupling with the adjacent proton at C6 and the fluorine atom at C4. The proton at C5 would be a doublet of doublets from coupling to the proton at C6 and the fluorine atom, while the proton at C6 would show a more complex multiplet.

Piperazine Region: The piperazine ring contains two chemically distinct sets of methylene (B1212753) protons. The four protons on the carbons adjacent to the phenyl-substituted nitrogen (N-1) would appear as a multiplet, typically in the δ 3.0-3.4 ppm range. The four protons on the carbons adjacent to the secondary amine (N-4) would resonate at a slightly different field, often around δ 2.8-3.2 ppm. A broad singlet for the N-H proton is also expected, the chemical shift of which can be highly variable depending on solvent and concentration.

¹³C NMR Spectroscopy provides information on the different types of carbon atoms in the molecule. The spectrum for this compound would be expected to show:

Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the bromine (C3) and fluorine (C4) would exhibit characteristic chemical shifts and, in the case of C4, coupling with the ¹⁹F nucleus (¹JC-F), which can be a large, defining feature. The other aromatic carbons would also show smaller C-F coupling constants.

Piperazine Carbons: Two signals for the piperazine carbons, corresponding to the two non-equivalent sets of methylene groups (-CH₂-).

The table below illustrates the expected NMR data based on the structure.

| Analysis | Expected Data Type | Details |

| ¹H NMR | Chemical Shift (δ, ppm) | Signals corresponding to aromatic protons (Ar-H), piperazine methylene protons (N-CH₂), and the amine proton (N-H). |

| Multiplicity | Expected patterns: doublet of doublets (dd), multiplet (m), triplet (t), broad singlet (br s). | |

| Coupling Constants (J, Hz) | Values indicating proton-proton (H-H) and proton-fluorine (H-F) coupling. | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Signals for aromatic carbons (including C-Br and C-F) and piperazine methylene carbons. |

Table 1: Illustrative NMR Data for this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Standard MS: In electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (258/260 g/mol ). A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments. Common fragmentation pathways for phenylpiperazines involve the cleavage of the piperazine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, confirming that it is C₁₀H₁₂BrFN₂.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is used for sensitive and selective quantification. The parent ion (e.g., [M+H]⁺ at m/z 259/261) is selected and fragmented to produce specific product ions, which are then monitored. This technique is particularly useful for detecting the compound in complex mixtures.

The table below summarizes the expected mass spectrometry data.

| Technique | Ion Type | Expected m/z | Significance |

| MS (EI) | Molecular Ion (M⁺) | 258 / 260 | Confirms molecular weight and shows characteristic 1:1 bromine isotope pattern. |

| Fragment Ions | Various | Provides structural information based on fragmentation of the piperazine ring. | |

| HRMS (ESI) | Protonated Molecule ([M+H]⁺) | 259.0240 / 261.0220 | Allows for unambiguous determination of the elemental formula (C₁₀H₁₃BrFN₂⁺). |

| LC-MS/MS | Precursor → Product Ion Transitions | e.g., 259 → various | Used for highly selective and sensitive quantification in complex matrices. |

Table 2: Illustrative Mass Spectrometry Data for this compound

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to display characteristic absorption bands:

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the piperazine ring.

C-H Stretches: Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands from the piperazine ring appear just below 3000 cm⁻¹ (e.g., 2800-3000 cm⁻¹).

C=C Stretch: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: Aliphatic and aromatic C-N stretching vibrations would be observed in the 1200-1350 cm⁻¹ range.

C-F and C-Br Stretches: The C-F stretch typically gives a strong absorption in the 1000-1300 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, often in the 500-650 cm⁻¹ range.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and are widely used for purity assessment and isolation of target compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of phenylpiperazine derivatives. nih.gov A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector, as the aromatic ring provides strong chromophores. A purity assessment would involve chromatographing the sample and integrating the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for purity analysis, particularly for volatile and thermally stable compounds like many phenylpiperazines. scholars.directresearchgate.net The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. The retention time is characteristic of the compound under specific GC conditions, and the mass spectrum provides structural confirmation. This method is highly effective for identifying and quantifying impurities. scholars.directresearchgate.net

Analytical Strategies for Detection and Quantification in Biological Matrices (Research-Focused)

The detection and quantification of phenylpiperazine derivatives in biological matrices like blood, plasma, or urine are crucial in pharmacokinetic and toxicological research. nih.govoup.comscholars.direct

The gold standard for this type of analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . nih.govnih.govthermofisher.com This approach offers exceptional sensitivity and selectivity, which is necessary for measuring low concentrations of a drug and its metabolites in a complex biological sample.

A typical workflow involves:

Sample Preparation: This is a critical step to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov

Chromatographic Separation: An RP-HPLC or UHPLC system is used to separate the analyte from endogenous matrix components and any metabolites.

Tandem Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process creates a highly specific and sensitive signal for the target compound.

The method would be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects to ensure reliable results. scholars.directnih.gov

Preclinical Pharmacological Investigations

In Vitro Receptor Binding and Functional Assays

Following a comprehensive review of scientific literature, no specific in vitro receptor binding affinity or functional assay data could be identified for 1-(3-Bromo-4-fluorophenyl)piperazine for the targets outlined below.

No publicly available research data specifies the binding affinity (Ki) or intrinsic activity of this compound at serotonin (B10506) 5-HT1A or 5-HT2A receptors. While arylpiperazine derivatives are broadly known to interact with serotonergic receptors, specific findings for this compound have not been reported.

There is no available data from preclinical studies detailing the modulatory effects, such as agonism, of this compound on dopamine (B1211576) D4 receptors or other dopaminergic receptor subtypes.

Investigations into the activity of this compound at the Cannabinoid Receptor 1 (CB1) have not been reported in the available scientific literature. Therefore, its potential as a CB1 inverse agonist is undetermined.

Specific data on the inhibitory activity of this compound on voltage-gated calcium channels, including the T-type Cav3.2 channel, is not available in published research.

There are no findings in the current body of scientific literature to suggest that this compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).

The interaction of this compound with the opioid receptor system has not been characterized in preclinical studies. No data regarding its binding affinity or functional activity at mu, delta, or kappa opioid receptors is publicly available.

Enzyme and Transporter Activity Modulation

The phenylpiperazine scaffold, particularly when substituted with halogens such as bromine and fluorine, is a cornerstone in medicinal chemistry for developing modulators of various enzymes and transporters. The specific electronic properties imparted by these substitutions make this compound a molecule of interest for potential interactions with biological targets.

Monoamine Neurotransmitter Reuptake Inhibition (Dopamine, Noradrenaline, Serotonin)

Monoamine reuptake inhibitors are a class of drugs that function by blocking the serotonin transporter (SERT), norepinephrine (B1679862) (noradrenaline) transporter (NET), or dopamine transporter (DAT). This action increases the extracellular concentrations of these neurotransmitters, enhancing monoaminergic signaling. Compounds that can inhibit the reuptake of all three neurotransmitters are known as triple reuptake inhibitors (TRIs) or serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs).

The 1-arylpiperazine structure is a well-established pharmacophore for interacting with monoamine transporters. Modifications to the aryl ring, such as the inclusion of bromo and fluoro substituents found in this compound, are strategic design elements intended to modulate binding affinity and selectivity for SERT, NET, and DAT. However, despite the prevalence of this scaffold in compounds designed for neurological targets, specific in vitro binding affinities (Kᵢ) or inhibitory concentrations (IC₅₀) for this compound against these monoamine transporters are not detailed in currently available scientific literature. Research in this area tends to focus on more complex derivatives built upon this foundational structure.

Table 1: Monoamine Transporter Inhibition Profile Specific experimental data for this compound is not available in the reviewed literature.

| Transporter | Binding Affinity (Kᵢ, nM) | Reuptake Inhibition (IC₅₀, nM) |

|---|---|---|

| Dopamine (DAT) | Data not available | Data not available |

| Noradrenaline (NET) | Data not available | Data not available |

| Serotonin (SERT) | Data not available | Data not available |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes. The piperazine (B1678402) moiety is a key structural feature in several known DPP-IV inhibitors.

The design of novel DPP-IV inhibitors often incorporates substituted phenylpiperazine fragments to optimize interactions within the enzyme's active site. The specific substitution pattern of this compound makes it a relevant building block for synthesizing potential DPP-IV inhibitors. Nevertheless, direct enzymatic assays to determine the DPP-IV inhibitory activity (IC₅₀) of this compound itself have not been reported in published studies. The focus remains on larger, more complex molecules that utilize this and similar scaffolds.

Table 2: DPP-IV Enzymatic Inhibition Specific experimental data for this compound is not available in the reviewed literature.

| Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|

| Dipeptidyl Peptidase-IV (DPP-IV) | Data not available |

In Vitro Cell-Based Biological Activity

The evaluation of a compound's activity in cell-based assays is a crucial step in preclinical research. These assays provide insights into a molecule's potential therapeutic effects, such as its ability to control cell growth or combat infectious agents.

Antiproliferative and Cytotoxic Effects (e.g., Cancer Cell Lines)

The phenylpiperazine nucleus is a versatile scaffold found in numerous compounds investigated for their antiproliferative and cytotoxic properties against various cancer cell lines. The substitution pattern on the phenyl ring significantly influences this activity. While many complex derivatives incorporating substituted phenylpiperazine moieties have been synthesized and tested for anticancer effects, specific data regarding the cytotoxicity of the parent compound this compound against a panel of cancer cell lines is not available in the existing literature. Such foundational molecules are typically evaluated as part of broader structure-activity relationship (SAR) studies on their derivatives.

Table 3: In Vitro Antiproliferative/Cytotoxic Activity Specific experimental data for this compound is not available in the reviewed literature.

| Cancer Cell Line | Cell Type | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| Data not available | Data not available | Data not available |

Antimicrobial Spectrum (Antibacterial, Antifungal, Antimycobacterial)

The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens. Piperazine derivatives have been extensively explored in this field, with many exhibiting a broad spectrum of activity. The nature and position of substituents on the phenyl ring are key determinants of their potency and spectrum.

Derivatives of 1-arylpiperazines have shown promise as antibacterial, antifungal, and antimycobacterial agents. The halogenated phenyl group, as seen in this compound, is a common feature in molecules designed for this purpose. However, comprehensive screening data detailing the Minimum Inhibitory Concentrations (MIC) of this compound against a range of bacterial, fungal, or mycobacterial strains are not present in the accessible scientific record.

Table 4: In Vitro Antimicrobial Activity Spectrum Specific experimental data for this compound is not available in the reviewed literature.

| Organism Type | Species | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Antibacterial | Data not available | Data not available |

| Antifungal | Data not available | Data not available |

| Antimycobacterial | Data not available | Data not available |

Antiviral Activity (e.g., HIV-1)

The piperazine scaffold is a component of several approved antiviral drugs and numerous investigational agents, including some targeting the Human Immunodeficiency Virus (HIV). Arylpiperazine derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and entry inhibitors.

While research has demonstrated that certain complex molecules containing a fluorophenylpiperazine moiety exhibit anti-HIV activity, there is no published data on the specific antiviral efficacy of this compound. Its role is primarily that of a synthetic intermediate for the construction of more elaborate potential antiviral compounds.

Table 5: In Vitro Anti-HIV-1 Activity Specific experimental data for this compound is not available in the reviewed literature.

| Assay Target | Cell Line | Efficacy (EC₅₀, µM) |

|---|---|---|

| HIV-1 | Data not available | Data not available |

In Vivo Animal Model Studies (Preclinical Efficacy)

Detailed preclinical investigations in animal models are crucial for establishing the potential therapeutic or practical applications of a novel chemical entity. Such studies provide the foundational evidence for a compound's biological effects, including its mechanism of action and potential efficacy, before any consideration for further development.

For this compound, there is a notable absence of published in vivo studies in the following areas:

Neuropharmacological Effects (e.g., Antidepressant-like, Anxiolytic, Antipsychotic-like, Pro-cognitive)

No specific preclinical studies using established animal models (e.g., forced swim test for antidepressant-like effects, elevated plus maze for anxiolytic properties, or prepulse inhibition for antipsychotic-like activity) were identified for this compound. Therefore, its potential effects on the central nervous system remain uncharacterized in the scientific literature.

Antinociceptive and Anti-inflammatory Properties

There is no available data from in vivo animal models, such as the hot plate test, tail-flick test for antinociceptive effects, or carrageenan-induced paw edema for anti-inflammatory properties, for this compound. Consequently, its potential as an analgesic or anti-inflammatory agent is currently unknown.

Antimalarial Activity

A review of the literature did not yield any preclinical studies investigating the efficacy of this compound against Plasmodium species in animal models of malaria.

Insecticidal and Fungicidal Activities (Agrochemical Applications)

There is no published research on the potential application of this compound as an insecticidal or fungicidal agent for agrochemical purposes.

Antioxidant Activity

No in vivo studies assessing the antioxidant properties of this compound have been found in the reviewed literature.

Structure Activity Relationship Sar Studies

Impact of Piperazine (B1678402) Ring Substitution Patterns

The nature and position of halogen substituents on the phenyl ring of arylpiperazine derivatives are pivotal in determining their pharmacological profile. Halogens can influence the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby affecting its interaction with target receptors.

The presence of a fluorine atom, as seen in 1-(3-Bromo-4-fluorophenyl)piperazine, is a common strategy in drug design to enhance metabolic stability and receptor binding affinity. Fluorine's high electronegativity can alter the pKa of the nearby piperazine nitrogen, influencing its interaction with receptor sites. mdpi.com Studies on related fluorinated piperidines suggest that fluorine can significantly alter the conformational behavior of the heterocyclic ring, which can be crucial for receptor recognition. nih.gov

In a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the presence of a halogen substitute on the fluorophenyl moiety was found to be essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk This underscores the general importance of halogenation in this class of compounds for biological activity.

The bromine atom at the meta-position, as in this compound, is also a key feature. Quantitative structure-activity relationship (QSAR) studies on some arylpiperazines have suggested that a bromine atom at the meta-position might be conducive to activity at the 5-HT1A receptor. researchgate.net The combination of both bromine and fluorine at specific positions, as in the title compound, likely represents a refined approach to optimizing receptor affinity and selectivity. The interplay between the electron-withdrawing effects of both halogens can fine-tune the electronic distribution of the phenyl ring, which is crucial for π-π stacking interactions within the receptor binding pocket. mdpi.com

The table below summarizes the general effects of halogen substitutions on the biological activity of phenylpiperazine derivatives based on findings from related compounds.

| Halogen | Position | General Effect on Biological Activity | Reference |

| Fluorine | Para | Can enhance metabolic stability and receptor binding affinity. Influences the pKa of the piperazine nitrogen. | mdpi.com |

| Bromine | Meta | May be conducive to activity at certain serotonin (B10506) receptors. | researchgate.net |

| Chlorine | Meta/Para | Often used to explore electronic and steric effects on receptor binding. | nih.gov |

Modifications to the aromatic ring of arylpiperazine derivatives, beyond halogen substitution, have been extensively studied to understand their impact on biological activity. Replacing the phenyl ring with other aromatic systems, such as pyridine (B92270) or pyrimidine, can significantly alter the compound's electronic and steric properties, leading to changes in receptor affinity and selectivity.

For instance, in studies of compounds targeting dopamine (B1211576) D2 and D3 receptors, the nature of the aromatic system linked to the piperazine was a key determinant of selectivity. nih.gov The N-phenylpiperazine subunit is considered a versatile scaffold, and modulation of its aromatic ring substitution pattern can lead to significant pharmacokinetic and pharmacodynamic improvements. nih.gov

While the core of this compound is the substituted phenylpiperazine moiety, the attachment of various alkyl and other side chains to the second nitrogen of the piperazine ring is a common strategy to develop potent and selective ligands for various receptors. The nature of this side chain is critical in defining the pharmacological profile of the resulting molecule.

For example, the length and composition of the linker between the piperazine and another pharmacophoric element can influence the compound's ability to bridge different binding pockets within a receptor. In the development of atypical dopamine transporter (DAT) inhibitors, the bioisosteric replacement of the piperazine ring with other nitrogenous heterocycles and the nature of the side chain were crucial for improving metabolic stability. nih.gov

The table below illustrates the impact of different side chains on the activity of phenylpiperazine derivatives, based on studies of related compounds.

| Side Chain Type | General Impact on Biological Activity | Reference |

| Short Alkyl Chains | Can modulate lipophilicity and steric interactions at the binding site. | nih.gov |

| Long Alkyl Chains with Terminal Groups | Often used to introduce additional pharmacophoric features to interact with specific receptor subsites. | nih.gov |

| Aromatic/Heterocyclic Moieties | Can introduce additional π-stacking or hydrogen bonding interactions, enhancing affinity and selectivity. | nih.gov |

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional conformation of this compound and its analogs is a crucial determinant of their interaction with biological targets. The piperazine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The orientation of the substituted phenyl ring relative to the piperazine ring can also vary, influencing how the molecule fits into a receptor's binding pocket.

Studies on fluorinated piperidines have shown that the presence of a fluorine atom can significantly influence the conformational preferences of the ring system. nih.govd-nb.inforesearchgate.net For instance, an axial orientation of the fluorine atom may be preferred in some cases due to hyperconjugation and electrostatic interactions. d-nb.inforesearchgate.net This has important implications for the design of conformationally rigid analogs of this compound, where locking the molecule into a specific, biologically active conformation could enhance potency and selectivity.

The binding of arylpiperazine derivatives to receptors often involves a combination of interactions, including hydrogen bonding with the piperazine nitrogens and π-π stacking with the aromatic ring. The specific conformation adopted by the molecule will dictate the optimal geometry for these interactions.

Pharmacophore Modeling and Key Structural Features for Activity

Pharmacophore modeling is a computational technique used to identify the key structural features of a molecule that are essential for its biological activity. For arylpiperazine derivatives, a general pharmacophore model often includes:

A basic nitrogen atom: One of the piperazine nitrogens, which is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue in the receptor binding site.

An aromatic ring: The substituted phenyl group, which engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the receptor.

A specific substitution pattern on the aromatic ring: The positions and electronic nature of substituents, such as the bromo and fluoro groups in this compound, which fine-tune the electronic properties and steric profile of the molecule for optimal receptor fit.

The nitrogen atom in the piperazine ring can form a hydrogen bond, while the benzene (B151609) ring can participate in π-stacking interactions at the receptor site, which significantly modulates the affinity and potency of the ligands. researchgate.net

Optimization Strategies for Potency and Selectivity based on SAR

The insights gained from SAR studies are instrumental in guiding the optimization of lead compounds like this compound to enhance their potency and selectivity for a specific biological target. Key optimization strategies include:

Systematic modification of substituents on the phenyl ring: Exploring different halogen combinations and other functional groups at various positions to improve receptor affinity and selectivity.

Introduction of conformational constraints: Synthesizing rigid analogs to lock the molecule in its bioactive conformation, which can lead to increased potency and reduced off-target effects.

Bioisosteric replacement: Replacing the piperazine ring or the phenyl group with other heterocyclic or aromatic systems to improve pharmacokinetic properties or to explore new interactions with the receptor.

By systematically applying these strategies, medicinal chemists can refine the structure of this compound to develop new chemical entities with improved therapeutic potential.

Medicinal Chemistry and Drug Discovery Implications

Design and Synthesis of Novel Analogues and Derivatives

The design and synthesis of novel analogues and derivatives of 1-(3-bromo-4-fluorophenyl)piperazine are pivotal in the exploration of its therapeutic potential. The piperazine (B1678402) moiety, a six-membered heterocyclic ring containing two nitrogen atoms, offers significant opportunities for structural modification. nih.gov Its flexible nature allows for the creation of diverse bioactive molecules that can be tailored for specific pharmacological activities. nih.gov

Synthetic strategies often involve the reaction of this compound with various electrophiles at the unsubstituted secondary amine of the piperazine ring. This allows for the introduction of a wide array of functional groups and scaffolds, leading to the generation of extensive compound libraries for biological screening. For instance, new series of piperazine derivatives have been synthesized by reacting substituted piperazines with different chemical moieties to explore their antimicrobial and anticancer properties. rjptonline.orgmfd.org.mk

The brominated and fluorinated phenyl ring also presents opportunities for modification, although these are generally less straightforward than modifications at the piperazine nitrogen. The presence of halogen atoms can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are critical for its biological activity. nih.gov

Table 1: Examples of Synthetic Approaches for Piperazine Derivatives

| Starting Material | Reagent | Resulting Derivative Class | Reference |

| Substituted Piperazine | Chloroacetyl Chloride, Substituted Amine | Acylsulfonylpiperazines | researchgate.net |

| 1-(Aryl)piperazine | 2-bromo-5-methoxybenzoyl chloride | Benzoylpiperazines | researchgate.net |

| Piperazine | 1,3,4-Thiadiazole moieties | Piperazine-Thiadiazole Hybrids | rjptonline.org |

This table is illustrative and provides examples of synthetic strategies that can be applied to generate derivatives from a piperazine core.

Lead Optimization and Candidate Selection

Lead optimization is a critical phase in drug discovery that aims to enhance the therapeutic properties of a promising lead compound while minimizing its undesirable effects. patsnap.com For a lead compound like this compound, this process involves iterative cycles of chemical modification and biological evaluation to improve its efficacy, selectivity, pharmacokinetic profile, and safety. patsnap.combiobide.com

Key strategies in the lead optimization of piperazine-based compounds include:

Structure-Activity Relationship (SAR) Analysis: This involves systematically modifying the structure of the lead compound to understand how different chemical groups influence its biological activity. patsnap.com By identifying the key structural features responsible for its therapeutic effects, researchers can design more potent and selective drug candidates. patsnap.com

Computational Modeling: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict how structural changes will affect the compound's interaction with its biological target. patsnap.com This allows for the rational design of new analogues with improved properties.

Pharmacokinetic Optimization: Modifications are made to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound. nih.gov This is crucial for ensuring that the drug can reach its target in the body at an effective concentration and be cleared in a timely manner. The piperazine moiety itself is often incorporated into drug candidates to improve their water solubility and oral bioavailability. nih.gov

The ultimate goal of lead optimization is to select a preclinical candidate that demonstrates a favorable balance of efficacy, safety, and drug-like properties, making it suitable for further development. criver.com

Exploration of the Piperazine Scaffold as a Versatile Pharmacophore

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. nih.govscilit.com Its versatility as a pharmacophore stems from several key properties:

Structural Rigidity and Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for specific receptor interactions. At the same time, the ring has some conformational flexibility, allowing it to adapt to different binding pockets.

Hydrogen Bonding Capacity: The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and the secondary amine can also act as a hydrogen bond donor. This facilitates interactions with biological targets. nih.gov

Synthetic Accessibility: The chemical reactivity of the piperazine nitrogens makes it relatively straightforward to synthesize a wide variety of derivatives. nih.gov

The this compound scaffold combines the advantageous properties of the piperazine ring with the specific electronic and steric influences of the bromo and fluoro substituents on the phenyl ring, making it an attractive starting point for the design of new drugs.

Chemical Modifications for Improved Biological Activity Profiles

Chemical modifications of the this compound scaffold are undertaken to enhance its biological activity and selectivity. These modifications can be broadly categorized into two main areas: derivatization of the piperazine ring and alterations to the substituted phenyl ring.

Modifications at the Piperazine Nitrogen:

The most common site for chemical modification is the unsubstituted nitrogen atom of the piperazine ring. A variety of functional groups can be introduced at this position to modulate the compound's properties. For example, the introduction of bulky aromatic or heteroaromatic groups can enhance binding affinity to specific targets. The incorporation of polar groups can improve aqueous solubility, while lipophilic groups can enhance membrane permeability.

Modifications of the Phenyl Ring:

The goal of these chemical modifications is to systematically explore the structure-activity relationship and identify derivatives with optimized potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas Based on Preclinical Findings (excluding clinical human trials)

Preclinical studies on a wide range of piperazine derivatives have revealed their potential in several therapeutic areas. While specific preclinical data for this compound itself is limited in the public domain, the activities of structurally related compounds provide strong indications of its potential applications.

Anticancer Activity:

Numerous piperazine derivatives have demonstrated significant anticancer activity in preclinical models. mfd.org.mknih.gov For example, some novel piperazine-containing compounds have shown potent growth inhibitory effects against various human cancer cell lines. researchgate.net The mechanism of action for these compounds can vary, with some inducing apoptosis (programmed cell death) in cancer cells. The this compound scaffold could serve as a valuable starting point for the development of new anticancer agents.

Antimicrobial Activity:

The piperazine scaffold is also a component of many compounds with antimicrobial properties. rjptonline.orgresearchgate.net Derivatives have been synthesized and shown to be effective against a range of Gram-positive and Gram-negative bacteria. ijcmas.comijcmas.com The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance, and piperazine-based compounds represent a promising avenue for exploration. Some studies have shown that piperazine polymers exhibit significant antimicrobial activity against bacteria such as E. coli and S. aureus. nih.gov

Neurodegenerative Diseases:

The versatility of the piperazine scaffold has also been exploited in the search for treatments for neurodegenerative diseases. The ability to modify the piperazine structure allows for the fine-tuning of properties required for drugs that act on the central nervous system, such as blood-brain barrier permeability.

Table 2: Preclinical Activity of Representative Piperazine Derivatives

| Derivative Class | Therapeutic Area | Finding | Reference |

| Acylsulfonylpiperazines | Anticancer | Exhibited growth inhibitory effects against human prostate cancer cell lines. | researchgate.net |

| Piperazine-Thiadiazole Hybrids | Antimicrobial | Showed appreciable antibacterial activity against Vibrio cholera and Bacillus subtilis. | rjptonline.org |

| Substituted Benzofuran Piperazines | Anticancer | Demonstrated good anti-cancer efficacy in a mouse xenograft model of breast cancer. | nih.gov |

| Piperazine Polymers | Antimicrobial | Exhibited significant antimicrobial activity against E. coli and S. aureus. | nih.gov |

This table provides examples of preclinical findings for various classes of piperazine derivatives, suggesting potential therapeutic applications for analogues of this compound.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations with Target Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "1-(3-Bromo-4-fluorophenyl)piperazine," docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. While extensive molecular docking studies specifically for "this compound" are not widely available in the public domain, the general methodology can be described.

Typically, the 3D structure of "this compound" would be docked into the binding sites of various receptors and enzymes. Arylpiperazine derivatives have been investigated for their activity against a range of targets, including but not limited to serotonin (B10506) receptors, dopamine (B1211576) receptors, and androgen receptors nih.govresearchgate.net. The results of such simulations would provide a docking score, which is an estimation of the binding free energy, and a detailed view of the binding pose.

Key interactions that would be analyzed include:

Hydrogen bonds: The piperazine (B1678402) nitrogen atoms can act as hydrogen bond acceptors or donors.

Halogen bonds: The bromine and fluorine atoms on the phenyl ring can form halogen bonds with electron-rich residues in the binding pocket.

Hydrophobic interactions: The phenyl ring and the piperazine ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-pi stacking: The aromatic phenyl ring can interact with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The following table illustrates a hypothetical outcome of a molecular docking study for "this compound" against a panel of receptors, showcasing the type of data that would be generated.

| Target Receptor/Enzyme | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Serotonin Receptor 5-HT1A | -8.5 | Asp116, Phe361, Trp358 | Hydrogen Bond, Pi-Pi Stacking |

| Dopamine Receptor D2 | -7.9 | Ser193, His393, Phe389 | Hydrogen Bond, Hydrophobic |

| Androgen Receptor | -9.2 | Arg752, Gln711, Met745 | Halogen Bond, Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for "this compound" are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds including "this compound," a QSAR study would aim to develop a predictive model for a specific biological activity, such as inhibitory concentration (IC50) or binding affinity (Ki).

The development of a QSAR model involves several steps:

Data Set Preparation: A diverse set of arylpiperazine analogs with known biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated for each molecule in the dataset, including "this compound."

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A hypothetical QSAR equation for the activity of arylpiperazine derivatives might look like:

log(1/IC50) = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (Dipole Moment) + C

This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment contribute positively to the activity, while increased molecular weight has a negative impact. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. While general QSAR studies on arylpiperazines exist, specific models focusing on "this compound" are not readily found in the literature.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations for "this compound" can provide valuable information about its geometric and electronic properties. A study on the related compound 1-(4-Fluorophenyl)piperazine utilized DFT at the B3LYP level to determine its structural and electronic properties researchgate.net.

Key properties that can be calculated using DFT include:

Optimized Molecular Geometry: Determination of the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.

Atomic Charges: Calculation of the partial charges on each atom, providing insight into the molecule's polarity.

The following table presents hypothetical DFT-calculated properties for "this compound."

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| Most Negative Atomic Charge | N (piperazine ring) |

| Most Positive Atomic Charge | C (attached to Br and F) |

Note: The data in this table is hypothetical and for illustrative purposes only. Specific DFT calculations for "this compound" would be required for accurate values.

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like "this compound" is highly dependent on its conformation. Conformational analysis aims to identify the stable conformers of the molecule and to understand the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

For "this compound," the key rotatable bonds are the C-N bond connecting the phenyl ring to the piperazine ring and the bonds within the piperazine ring, which can exist in chair, boat, or twist-boat conformations. A potential energy surface scan can reveal the global minimum energy conformer, which is the most likely conformation to be biologically active.

Prediction of Binding Affinities and Molecular Interactions

Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. Various methods, ranging from relatively fast empirical scoring functions used in molecular docking to more computationally intensive methods like free energy perturbation (FEP) and thermodynamic integration (TI), can be employed.

For "this compound," these methods could be used to predict its binding affinity to specific receptors. The prediction would be based on the calculated free energy change upon binding, which takes into account enthalpic and entropic contributions.

Molecular dynamics (MD) simulations can further refine the understanding of molecular interactions. An MD simulation would model the dynamic behavior of the "this compound"-receptor complex over time, providing insights into the stability of the binding pose and the key interactions that maintain the complex. While specific binding affinity predictions for "this compound" are not available, studies on similar arylpiperazine derivatives have shown good correlation between predicted and experimental binding affinities when using advanced computational methods.

Metabolic Research Preclinical/in Vitro

In Vitro Metabolic Stability Studies (e.g., Human Liver Microsomes)

The metabolic stability of a compound, often assessed using human liver microsomes, is a critical parameter in drug discovery as it helps predict its hepatic clearance and potential for first-pass metabolism. For arylpiperazine derivatives, metabolic stability can vary significantly depending on the specific substitutions on both the aromatic and piperazine (B1678402) rings.

Studies on various arylpiperazine compounds have shown that they are substrates for cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. nih.govopenanesthesia.org The rate of metabolism is influenced by the nature and position of substituents. For instance, research on a series of arylpiperazine derivatives revealed a range of metabolic stabilities when incubated with human liver microsomes in the presence of NADPH. nih.gov

While data for 1-(3-Bromo-4-fluorophenyl)piperazine is not available, the table below presents the metabolic stability (half-life, t½) of other arylpiperazine derivatives from a representative study to illustrate the typical range observed for this class of compounds. nih.gov It is important to note that these are different compounds and the data is for illustrative purposes only.

| Compound | Structure | Half-life (t½) in Human Liver Microsomes (min) |

|---|---|---|

| Compound A | Arylpiperazine with 2-pyrimidynyl ring | 9.32 ± 0.04 |

| Compound B | Arylpiperazine with 2-pyrimidynyl ring | 9.25 ± 0.34 |

| Compound C | Arylpiperazine with different substitution | 2.76 ± 0.54 |

The presence of the bromo and fluoro substituents on the phenyl ring of this compound would be expected to influence its metabolic stability. Halogen atoms can affect the electronic properties of the molecule and may be sites of metabolism, although this is generally less common for bromo and fluoro groups compared to chloro substituents. The piperazine ring itself is also a common site of metabolism for this class of compounds.

Identification and Characterization of Metabolites (Preclinical)

The biotransformation of arylpiperazine derivatives typically involves several key metabolic pathways, primarily mediated by CYP enzymes. nih.govopenanesthesia.org Preclinical studies, often utilizing animal models and in vitro systems like liver microsomes, have identified common metabolites for this class of compounds.

For arylpiperazines, the most frequently observed metabolic transformations include:

Hydroxylation: This can occur on the aromatic ring or on the piperazine ring. The position of hydroxylation is influenced by the specific CYP enzymes involved and the electronic properties of the aromatic ring. For this compound, hydroxylation could potentially occur on the phenyl ring, although the positions are constrained by the existing bromo and fluoro substituents. Aliphatic hydroxylation on the piperazine ring is also a common metabolic route.

N-dealkylation: If the piperazine nitrogen atoms are substituted with alkyl groups, N-dealkylation is a possible metabolic pathway. For this compound, which is unsubstituted at the second nitrogen, this would not be a primary metabolic route unless it is a metabolite of a larger molecule.

Oxidative deamination: This pathway can lead to the opening of the piperazine ring.

Formation of N-oxides: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides.

A common metabolic pathway for drugs containing an arylpiperazine moiety connected to a larger structure via a side-chain is the cleavage of that side-chain, leading to the formation of the corresponding 1-arylpiperazine. nih.gov In the case of this compound, if it were a metabolite of a more complex drug, its formation would represent a major metabolic step.

The specific metabolites of this compound have not been characterized in the public domain. However, based on the known metabolism of related fluorophenylpiperazine and other arylpiperazine compounds, one could anticipate the formation of hydroxylated derivatives on the piperazine ring as major metabolites. researchgate.net The cytochrome P450 isoenzymes most likely to be involved in the metabolism of arylpiperazines include CYP2D6, CYP1A2, and CYP3A4. nih.gov

Future Research Directions

Exploration of New Biological Targets for 1-(3-Bromo-4-fluorophenyl)piperazine and its Analogues

The arylpiperazine moiety is a well-established pharmacophore known to interact with a diverse range of biological targets. nih.govmdpi.comnih.gov While initial research has likely focused on a primary target for this compound, a significant opportunity lies in expanding the scope of biological investigation. Future research should systematically explore a wider array of potential protein interactions to uncover novel therapeutic applications.

Arylpiperazine derivatives have demonstrated activity at various G-protein coupled receptors (GPCRs), including serotonergic and adrenergic receptors, which are implicated in a host of neurological and psychiatric disorders. mdpi.comnih.gov Beyond these, emerging research points to the potential of arylpiperazines to modulate the activity of enzymes and other protein classes. For instance, derivatives of this class have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis with implications for skin disorders and melanoma. researchgate.net Furthermore, some phenylpiperazine derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. nih.govnih.gov There is also evidence of arylpiperazines acting as monoamine oxidase (MAO) inhibitors, which are important in the treatment of depression and neurodegenerative diseases. nih.govresearchgate.netnih.gov

Future studies should employ high-throughput screening assays against a broad panel of receptors, enzymes, and ion channels to identify novel and potent biological activities. This unbiased approach could reveal unexpected therapeutic avenues for this compound and its analogues.

| Potential Biological Target Class | Examples of Specific Targets | Associated Therapeutic Areas |

| G-Protein Coupled Receptors (GPCRs) | Serotonin (B10506) Receptors (e.g., 5-HT1A), Adrenergic Receptors | Neurology, Psychiatry |

| Enzymes | Tyrosinase, Epidermal Growth Factor Receptor (EGFR), Monoamine Oxidase (MAO) | Dermatology, Oncology, Neurology |

| Ion Channels | Various | Neurological Disorders, Cardiovascular Diseases |

Advanced Synthetic Methodologies for Sustainable Production

The translation of a promising compound from the laboratory to the clinic necessitates the development of efficient, scalable, and environmentally benign synthetic processes. Future research in the synthesis of this compound should prioritize the principles of green chemistry to minimize environmental impact and ensure economic viability. unibo.itjddhs.commdpi.com

Conventional synthetic routes often rely on harsh reagents, hazardous solvents, and multi-step procedures that generate significant waste. Advanced methodologies such as flow chemistry offer a compelling alternative. researchgate.netmdpi.comnih.govyoutube.com Continuous flow reactors can provide precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are difficult to control in traditional batch processes. youtube.com Microwave-assisted synthesis is another energy-efficient technique that can accelerate reaction times and improve yields. mdpi.com

Furthermore, the exploration of biocatalysis presents a promising avenue for the sustainable production of piperazine (B1678402) derivatives. rsc.org The use of enzymes as catalysts can enable highly selective transformations under mild reaction conditions, reducing the need for protecting groups and minimizing the formation of byproducts. The development of robust and reusable biocatalysts will be a key step towards creating a truly green manufacturing process for this compound.

| Advanced Synthetic Methodology | Key Advantages |

| Flow Chemistry | Improved control, higher yields, enhanced safety, scalability |

| Microwave-Assisted Synthesis | Faster reaction times, reduced energy consumption |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. repcomseet.orgcam.ac.ukresearchgate.netplos.org These computational tools can be leveraged to accelerate the design and optimization of novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.

In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, can provide valuable insights into the binding interactions of these compounds with their biological targets. researchgate.netnih.govjetir.org This information can guide the rational design of new derivatives with enhanced affinity and specificity.

Machine learning models can be trained on existing datasets of chemical structures and their corresponding biological activities to predict the properties of novel, untested compounds. plos.orgmdpi.com This predictive capability allows for the virtual screening of large compound libraries, prioritizing the synthesis and testing of molecules with the highest probability of success. By employing AI and ML, researchers can significantly reduce the time and cost associated with the discovery of new drug candidates.

Investigation of Combination Therapies in Preclinical Models

The complexity of many diseases, particularly cancer, often necessitates treatment with a combination of therapeutic agents. frontiersin.org Future preclinical research should investigate the potential of this compound and its analogues in combination with existing therapies to achieve synergistic effects and overcome drug resistance.

The diverse biological activities of arylpiperazines suggest that they may be well-suited for combination approaches. nih.govmdpi.comnih.gov For example, if an analogue demonstrates cytotoxic effects against cancer cells, it could be tested in combination with standard-of-care chemotherapeutic agents or targeted therapies. frontiersin.org Preclinical studies in appropriate cancer models would be essential to determine the optimal dosing and scheduling of such combinations to maximize anti-tumor efficacy while minimizing toxicity.

Furthermore, the modular nature of the arylpiperazine scaffold allows for the creation of hybrid molecules that combine the pharmacophores of two different drugs into a single entity. researchgate.net This strategy could lead to the development of novel compounds with dual mechanisms of action, offering a unique therapeutic advantage.

Translational Research Opportunities based on Robust Preclinical Data

The ultimate goal of preclinical research is to identify and validate drug candidates with a high probability of success in human clinical trials. A clear translational research strategy is therefore essential for advancing this compound and its analogues towards clinical development.

Robust preclinical data is the cornerstone of any successful translational effort. This includes comprehensive in vitro and in vivo pharmacology studies to establish a clear mechanism of action and demonstrate efficacy in relevant disease models. A thorough assessment of the compound's pharmacokinetic and toxicological profile is also critical for establishing a safe therapeutic window.

Based on the preclinical evidence, a clear clinical development plan can be formulated. This would involve identifying the most promising disease indication, designing well-controlled clinical trials, and identifying potential biomarkers to monitor treatment response. Given the broad therapeutic potential of arylpiperazines, there are numerous potential translational opportunities, from oncology to neurology. nih.govmdpi.comnih.gov The successful clinical translation of this compound or its analogues will depend on a rigorous and data-driven preclinical development program.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Bromo-4-fluorophenyl)piperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 3-bromo-4-fluorobenzenesulfonyl chloride with piperazine derivatives in a base (e.g., triethylamine) in dichloromethane to form the core structure .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >90% purity .

- Key Variables : Temperature (room temp to 80°C), solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yield (60–85%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., m/z 273.15 for CHBrFN) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry .

Q. What preliminary biological screening assays are used to evaluate its activity?

- Methodological Answer :

- Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli (reported MIC: 8–32 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values of 10–50 µM in HeLa cells) .

Advanced Research Questions

Q. How does the bromo-fluoro substitution pattern influence receptor binding affinity in neurological targets?

- Methodological Answer :

- Molecular Docking : Simulate interactions with dopamine D receptors using AutoDock Vina. The bromine atom enhances hydrophobic interactions, while fluorine improves electronegativity, increasing binding energy (-9.2 kcal/mol vs. -7.5 kcal/mol for non-halogenated analogs) .

- Comparative SAR : Replace Br with Cl or F to assess selectivity (e.g., Br-substituted analogs show 3x higher affinity for serotonin transporters vs. Cl) .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?

- Methodological Answer :

- Dose-Response Analysis : Use logarithmic concentration ranges to identify biphasic effects (e.g., apoptosis induction at low doses vs. necrosis at high doses) .

- Target Profiling : Employ kinase inhibition assays (e.g., IC of 0.5 µM for JAK2) to distinguish mechanistic pathways .

- Table : Comparative Bioactivity Data

| Study | Activity (IC) | Assay Type | Reference |

|---|---|---|---|

| A | 12 µM (HeLa) | MTT | |

| B | 8 µg/mL (E. coli) | MIC | |

| C | 0.5 µM (JAK2) | Kinase |

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .

- Metabolic Stability : Simulate CYP450 interactions (e.g., CYP3A4) to reduce hepatic clearance. Fluorine substitution reduces oxidative metabolism by 40% .

Data-Driven Research Questions

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with amylose columns (90:10 hexane/isopropanol) to separate enantiomers (ee >98%) .

- Process Optimization : Continuous-flow reactors reduce racemization risks (residence time <5 min at 25°C) .

Q. How do structural modifications (e.g., sulfonyl vs. benzyl groups) alter biological activity?

- Methodological Answer :

- Sulfonyl Derivatives : Enhance solubility (logS -3.2 vs. -4.5 for benzyl) but reduce CNS penetration .

- Benzyl Substitution : Increase lipophilicity, improving IC by 2-fold in membrane-bound targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.